4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine
Overview
Description
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-2-ylamine derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring .
Scientific Research Applications
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases by inhibiting specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Quinolin-2-ylamine derivatives: These compounds have similar functional groups and are investigated for their potential therapeutic applications.
Uniqueness
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is unique due to its dual heterocyclic structure, which allows it to interact with multiple molecular targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H12N4 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine |
InChI |
InChI=1S/C16H12N4/c17-15-8-12(10-4-1-2-6-14(10)20-15)13-9-19-16-11(13)5-3-7-18-16/h1-9H,(H2,17,20)(H,18,19) |
InChI Key |
IXXKRNPDCBGDGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.